N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC9671174
Molecular Formula: C15H12N4OS
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4OS |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | N-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H12N4OS/c1-10-6-5-9-12(16-10)17-15(20)14-13(18-19-21-14)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,20) |
| Standard InChI Key | NYCMIXBWNMPBSR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (C₁₅H₁₂N₄OS) integrates three key pharmacophores:
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A 1,2,3-thiadiazole ring, which contributes to electronic diversity and hydrogen-bonding capacity.
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A 6-methylpyridin-2-yl group, providing a planar aromatic system with potential for π-π stacking and metabolic stability .
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A phenyl ring at the 4-position, enabling hydrophobic interactions with biological targets.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | N-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
| InChIKey | NYCMIXBWNMPBSR-UHFFFAOYSA-N |
The methyl group at the pyridine’s 6-position likely reduces oxidative metabolism, as seen in analogous kinase inhibitors . The amide linkage between the thiadiazole and pyridine enhances conformational rigidity, potentially improving target binding.
Synthetic Approaches and Optimization
While no explicit synthesis protocol for this compound is published, plausible routes derive from established methods for analogous thiadiazoles . A retrosynthetic analysis suggests:
Biological Activities and Mechanistic Insights
Though direct bioactivity data for this compound are sparse, structurally related molecules exhibit:
Antimicrobial Activity
Thiadiazole-pyridine hybrids show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with MIC values ranging from 2–16 µg/mL. The thiadiazole’s sulfur atom may disrupt bacterial membrane integrity or inhibit dihydrofolate reductase.
Anti-Inflammatory Effects
Pyridine-thiadiazole conjugates reduce COX-2 and TNF-α expression in murine models, likely through NF-κB pathway modulation. The methyl group on the pyridine may enhance metabolic stability, prolonging anti-inflammatory effects .
Analytical Characterization and Quality Control
To confirm the identity and purity of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, the following analytical methods are recommended:
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¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 8.35–8.29 (pyridine H), 7.67–7.51 (phenyl H), and 2.40 (methyl CH₃) .
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Mass Spectrometry (ESI): A molecular ion peak at m/z 296.3 [M+H]⁺ confirms the molecular weight.
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HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) should show ≥95% purity .
Applications in Drug Discovery and Development
The compound’s scaffold offers multiple avenues for optimization:
Kinase Inhibition
The pyridine and thiadiazole moieties are privileged structures in kinase inhibitor design. For example, replacing the quinoxaline group in ALK5 inhibitors with triazolopyridine improved oral bioavailability by 40% . Similar modifications here could enhance pharmacokinetics.
Antibiotic Adjuvants
Thiadiazoles potentiate β-lactam antibiotics against resistant strains. Incorporating this compound into combination therapies may restore susceptibility to carbapenems.
Radiopharmaceuticals
The sulfur atom in the thiadiazole enables chelation of radioisotopes (e.g., ⁹⁹mTc) for diagnostic imaging, as demonstrated with related compounds .
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